

solubility of 2-Pyridineacetic acid in organic solvents

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Compound of Interest

Compound Name: 2-Pyridineacetic acid

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An In-depth Technical Guide to the Solubility of **2-Pyridineacetic Acid** in Organic Solvents

Foreword

For researchers, process chemists, and formulation scientists in the pharmaceutical and fine chemical industries, a deep understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of successful development. **2-Pyridineacetic acid**, a key building block and a significant metabolite of drugs such as betahistine, presents a unique solubility profile governed by its amphoteric nature.^[1] This guide moves beyond a simple recitation of data. It is designed to provide a cohesive, field-proven framework for understanding, predicting, and experimentally determining the solubility of **2-Pyridineacetic acid**. We will explore the causal relationships between its molecular structure and solubility behavior, detail robust experimental protocols, and connect this fundamental property to its practical application in drug development.

The Physicochemical Landscape of 2-Pyridineacetic Acid

To comprehend the solubility of **2-Pyridineacetic acid**, one must first appreciate its molecular architecture. It is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality is the primary determinant of its behavior in different solvent environments.

The molecule can exist in several forms: a neutral form, a zwitterionic form (intramolecular salt), a cationic form (protonated pyridine ring), and an anionic form (deprotonated carboxylic acid). The prevalence of each species is highly dependent on the pH and the nature of the solvent. In aqueous solutions, the zwitterionic form is a significant species, while in many organic solvents, the neutral form is expected to dominate.^[2] This equilibrium is critical, as the neutral and charged forms exhibit vastly different affinities for a given solvent.

Table 1: Core Physicochemical Properties of **2-Pyridineacetic Acid** and its Hydrochloride Salt

Property	2-Pyridineacetic Acid (Free Acid)	2-Pyridineacetic Acid HCl (Salt)	Rationale & Significance
Molecular Formula	<chem>C7H7NO2</chem> ^[3]	<chem>C7H8ClNO2</chem> ^[4]	Defines the elemental composition and molar mass.
Molecular Weight	137.14 g/mol ^[3]	173.60 g/mol ^[5]	Essential for converting between mass-based and mole-based solubility units.
pKa (Strongest Acidic)	~3.35 (Predicted)	N/A	Governs the deprotonation of the carboxylic acid. A low pKa suggests it will be anionic at physiological pH.
pKa (Strongest Basic)	~4.67 (Predicted)	N/A	Governs the protonation of the pyridine nitrogen. Indicates it will be cationic in strongly acidic media.
Melting Point	Not Available	~135 °C (decomposes) ^{[4][5]}	Provides an indirect measure of the crystal lattice energy. A higher melting point often correlates with lower solubility.
Form	Solid	White to off-white crystalline powder ^[1] ^[4]	Physical state at standard conditions. The hydrochloride salt form is common commercially.

Hygroscopicity	Not Available	Hygroscopic[4]	The tendency to absorb moisture can impact weighing accuracy and sample stability.
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Solubility Profile: A Data-Driven Analysis

Direct, quantitative solubility data for **2-Pyridineacetic acid** across a broad range of organic solvents is not extensively documented in public literature. However, we can construct a highly reliable predictive model by examining its qualitative data alongside comprehensive quantitative data for its closest structural isomer, picolinic acid (2-pyridinecarboxylic acid). The only structural difference is the absence of a methylene (-CH₂) bridge in picolinic acid, making it an excellent proxy for understanding solubility trends.[6][7]

Qualitative Solubility

For the commonly available hydrochloride salt, the qualitative solubility is well-established. This information is crucial for initial solvent screening in a laboratory setting.

Table 2: Qualitative Solubility of **2-Pyridineacetic Acid** Hydrochloride

Solvent	Solubility Description	Source(s)
Water	Soluble	[4][8][9]
Methanol	Slightly Soluble	[4][8][9]
Ethanol	Slightly Soluble	[4][8][9]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[4][8][9]

The high water solubility of the hydrochloride salt is expected, as it is an ionic compound that readily dissociates. Its limited solubility in polar organic solvents like methanol and ethanol suggests that while polarity is a factor, other interactions are at play.

Quantitative Solubility of Picolinic Acid (Structural Isomer)

The following data for picolinic acid provides a quantitative foundation for predicting the behavior of **2-Pyridineacetic acid**. The solubility is presented in both grams per kilogram of solvent ($\text{g}\cdot\text{kg}^{-1}$) and mole fraction (x) to serve both practical and theoretical applications.

Table 3: Temperature-Dependent Solubility of Picolinic Acid in Polar Solvents[6][7][10]

Temperature (K)	Water ($\text{g}\cdot\text{kg}^{-1}$)	Ethanol ($\text{g}\cdot\text{kg}^{-1}$)	Acetonitrile ($\text{g}\cdot\text{kg}^{-1}$)	Water (x)	Ethanol (x)	Acetonitrile (x)
293.15	862.5	57.1	17.0	0.112	0.021	0.007
298.15	901.3	68.4	20.6	0.119	0.025	0.008
303.15	942.2	81.6	24.8	0.126	0.030	0.010
308.15	985.4	96.9	29.8	0.134	0.035	0.012
313.15	1031.1	114.6	35.8	0.142	0.042	0.014
318.15	1079.5	135.1	42.9	0.151	0.049	0.017
323.15	1130.8	158.8	51.4	0.161	0.057	0.020

Analysis and Extrapolation to **2-Pyridineacetic Acid**:

- Dominance of Polarity and Hydrogen Bonding: The trend is unequivocal: solubility is highest in the highly polar, protic solvent (water), significantly lower in a less polar protic solvent (ethanol), and lowest in a polar aprotic solvent (acetonitrile).[11] This highlights the critical role of hydrogen bonding. Both the carboxylic acid and pyridine nitrogen can participate in hydrogen bonds, interactions that are maximized in water.
- Effect of the Methylene Group: We can predict that **2-Pyridineacetic acid** will be slightly less soluble in highly polar solvents like water compared to picolinic acid. The additional methylene (- CH_2) group increases the molecule's nonpolar surface area, imparting a greater hydrophobic character. Conversely, its solubility may be slightly higher in less polar organic solvents where this nonpolar character is less disfavored.

- Temperature Dependence: As is typical for most solid solutes, solubility in all solvents increases with temperature. This endothermic dissolution process indicates that energy is required to overcome the crystal lattice forces.[12][13]

The Science of Dissolution: Causality and Molecular Interactions

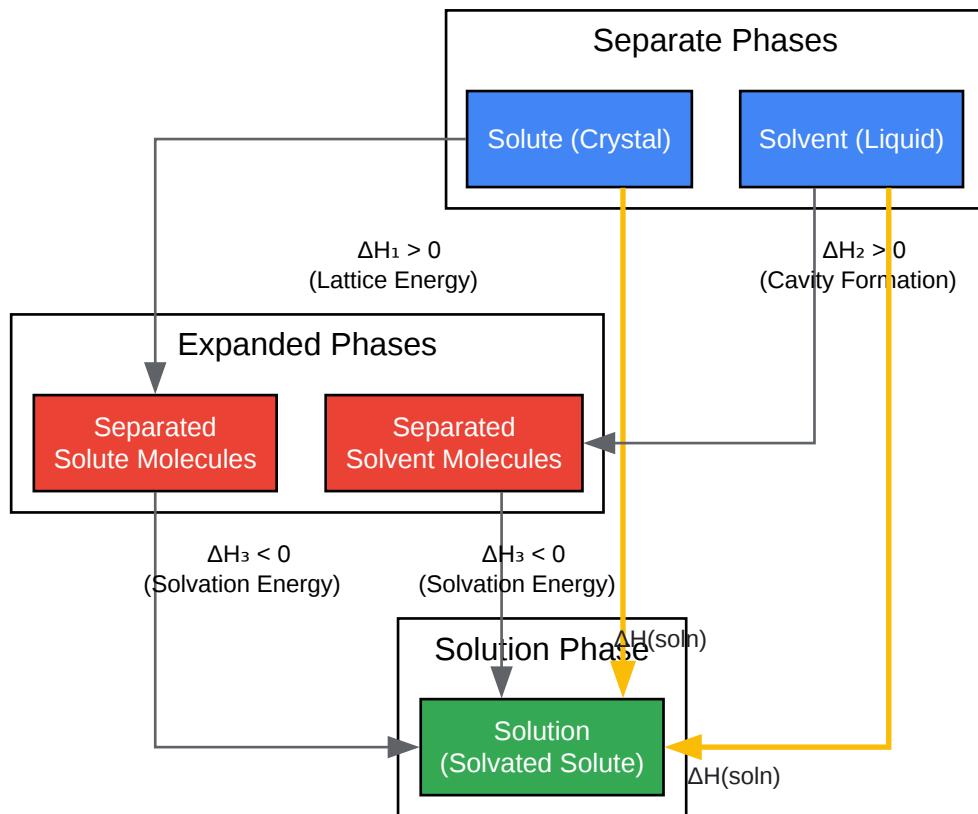
The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining the thermodynamics of the dissolution process.[14] The overall enthalpy of solution (ΔH_{soln}) is the sum of three key energy changes:

- ΔH_1 (Solute-Solute): Energy required to break the intermolecular forces holding the crystal lattice together. This is always an endothermic process.
- ΔH_2 (Solvent-Solvent): Energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is also endothermic.
- ΔH_3 (Solute-Solvent): Energy released upon the formation of new interactions between solute and solvent molecules. This is an exothermic process.

The overall process can be summarized as: $\Delta H_{\text{soln}} = \Delta H_1 + \Delta H_2 + \Delta H_3$ [12]

A favorable (exothermic or slightly endothermic) ΔH_{soln} promotes solubility.

Thermodynamic Cycle of Dissolution

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Caption: Thermodynamic cycle for the dissolution of a solid solute.

For **2-Pyridineacetic acid**, the high lattice energy of its zwitterionic or salt form (ΔH_1) requires a solvent capable of providing a large, negative solvation energy (ΔH_3) to overcome it. Water is exceptionally effective at this due to its ability to form strong hydrogen bonds with both the carboxylate and the pyridinium moieties. Organic solvents, even polar ones like ethanol, are less effective solvators for these charged groups, leading to lower solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

The definitive determination of solubility requires a robust, reproducible experimental protocol. The equilibrium (or thermodynamic) shake-flask method is the gold standard.^[15] This protocol

is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the equilibrium solubility of **2-Pyridineacetic acid** in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials & Equipment

- **2-Pyridineacetic acid** (or its HCl salt), high purity
- Solvent of interest (HPLC grade or equivalent)
- Analytical balance
- Scintillation vials or flasks with screw caps
- Thermostatically controlled orbital shaker or water bath
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **2-Pyridineacetic acid** to several vials (a minimum of three replicates is recommended). The visual presence of undissolved solid at the end of the experiment is essential.
- Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.
- Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Equilibrate for a minimum of 24-48 hours.[\[16\]](#) To confirm

equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); solubility should be constant between the later time points.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to sediment. For robust separation, centrifuge the vials at the same temperature.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.[\[17\]](#)
- Quantification (HPLC):
 - Prepare a series of calibration standards of **2-Pyridineacetic acid** of known concentrations in the chosen solvent.
 - Generate a calibration curve by injecting the standards and plotting the peak area against concentration.[\[18\]](#)
 - Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.
 - Inject the diluted sample and determine its concentration from the calibration curve.
- Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the mean and standard deviation of the replicate measurements.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications in Pharmaceutical Development

Understanding the solubility of **2-Pyridineacetic acid** is not a theoretical exercise; it directly impacts critical development decisions.

- Reaction Chemistry: As an important intermediate, its solubility in reaction solvents dictates the choice of reaction media.[\[4\]](#)[\[9\]](#) Poor solubility can lead to heterogeneous reaction

mixtures, affecting reaction rates, impurity profiles, and overall yield.

- Crystallization and Purification: Crystallization is a primary method for purifying active pharmaceutical ingredients (APIs).[19] The selection of an appropriate solvent system (a solvent in which the compound is soluble at high temperatures but less so at low temperatures) is entirely dependent on reliable solubility data. Anti-solvent crystallization, another common technique, requires a miscible solvent in which the compound is poorly soluble to induce precipitation.[19]
- Formulation Development: For APIs, solubility is a key determinant of bioavailability. If **2-Pyridineacetic acid** or a derivative were being developed as a drug, its low solubility in certain organic solvents and high solubility in water would guide formulation strategies. For instance, co-crystallization with a suitable co-former could be explored to enhance the dissolution rate of a poorly soluble form.[20]
- Analytical Method Development: In its role as a metabolite of betahistine, methods for its extraction from biological matrices (plasma, urine) and subsequent analysis rely on solubility principles for efficient sample preparation and separation via techniques like HPLC.[1]

Conclusion

While a comprehensive public dataset of quantitative solubility for **2-Pyridineacetic acid** in a wide array of organic solvents is limited, a robust scientific understanding can be achieved. By leveraging qualitative data, detailed quantitative data from its close structural isomer picolinic acid, and a firm grasp of thermodynamic principles, we can confidently predict its behavior. The molecule's amphoteric nature and the interplay between its neutral and zwitterionic forms are central to its solubility profile, which is dominated by its affinity for polar, protic solvents. For any drug development professional, the ability to apply these principles and execute rigorous experimental protocols, such as the shake-flask method detailed herein, is essential for advancing projects from the laboratory to production.

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